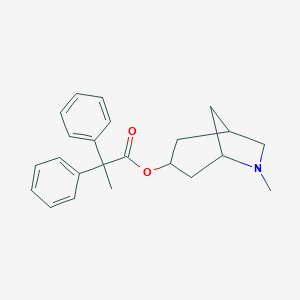
Azaprophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azaprophen is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in scientific research for its potential therapeutic effects. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
Azaprophen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Azaprophen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Effets Biochimiques Et Physiologiques
Azaprophen has been shown to have a high affinity for COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 enzymes by Azaprophen reduces the risk of gastrointestinal side effects that are commonly associated with non-selective Azaprophens. Azaprophen has also been shown to have a long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
Azaprophen has several advantages for use in lab experiments. It has a well-established synthesis method, high purity, and is commercially available. Azaprophen has also been shown to have low toxicity in animal models. However, Azaprophen has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.
Orientations Futures
There are several future directions for the use of Azaprophen in scientific research. One potential area of research is the development of Azaprophen derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic effects of Azaprophen in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Azaprophen in combination with other drugs for synergistic effects is an area of interest for future research.
Conclusion
Azaprophen is a promising Azaprophen that has been studied for its potential therapeutic effects in various diseases. Its selective inhibition of COX-2 enzymes and low toxicity make it an attractive candidate for further research. The future directions for Azaprophen research are focused on improving its solubility and stability, investigating its potential therapeutic effects in other diseases, and exploring its use in combination with other drugs.
Méthodes De Synthèse
Azaprophen is synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with an acyl chloride to form an intermediate. This intermediate is then reacted with a substituted aniline to form the final product, Azaprophen. The synthesis method has been optimized to produce high yields of pure Azaprophen.
Applications De Recherche Scientifique
Azaprophen has been used in scientific research for its potential therapeutic effects in various diseases such as cancer, inflammation, and pain. In vitro studies have shown that Azaprophen has anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have shown that Azaprophen can reduce tumor growth and increase survival rates in animal models.
Propriétés
Numéro CAS |
107010-27-5 |
|---|---|
Nom du produit |
Azaprophen |
Formule moléculaire |
C23H27NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3 |
Clé InChI |
WOMCGBFNBSIIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
Synonymes |
6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate azaprophen azaprophen hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



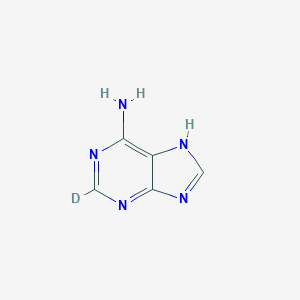
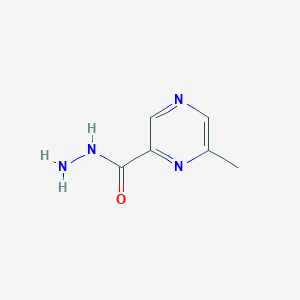
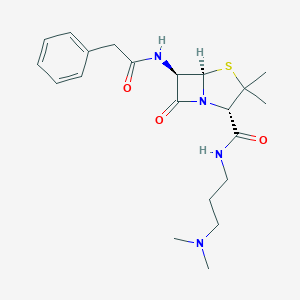
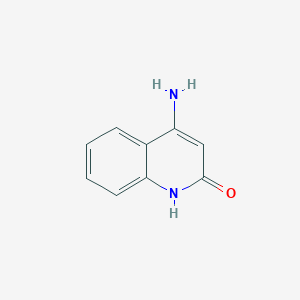
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
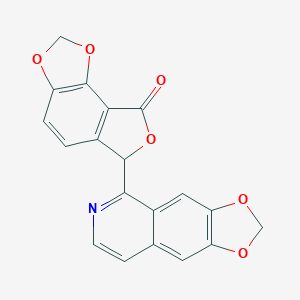
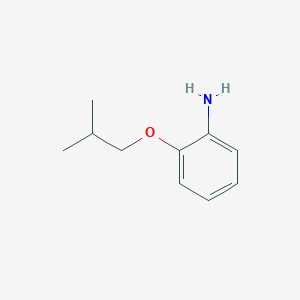
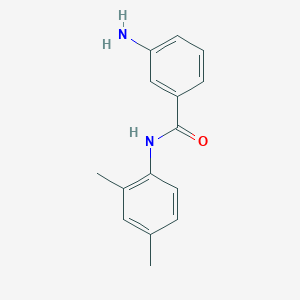
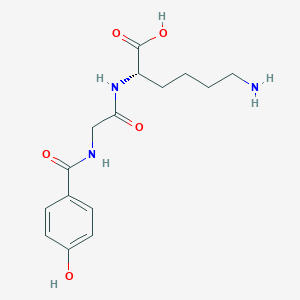
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
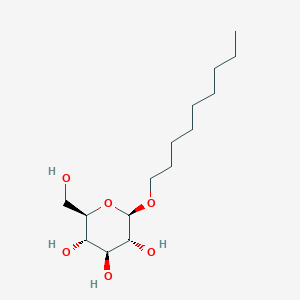
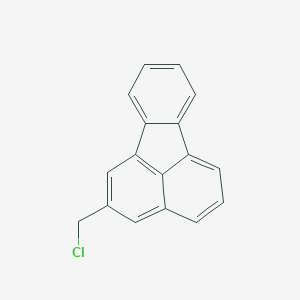

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)